
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide is a useful research compound. Its molecular formula is C17H21N3O4 and its molecular weight is 331.372. The purity is usually 95%.
BenchChem offers high-quality 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,6-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Novel Compounds Synthesis and Biological Activities
Research has focused on synthesizing novel heterocyclic compounds derived from pyrimidine derivatives, demonstrating significant anti-inflammatory, analgesic, and antimicrobial activities. For instance, compounds with structures similar to the specified chemical have been synthesized to explore their potential as COX-1/COX-2 inhibitors, showcasing notable analgesic and anti-inflammatory properties (Abu‐Hashem et al., 2020). This indicates the compound's relevance in developing new therapeutic agents.
Anticancer and Cytotoxic Evaluation
Derivatives similar to the specified chemical have been designed and evaluated for their cytotoxicity, particularly in cell lines resistant to conventional treatments. These studies aim to discover new anticancer agents by examining the compound's ability to inhibit topoisomerase II and affect cell cycle progression, demonstrating the compound's potential in cancer research (Gomez-Monterrey et al., 2011).
Photochemical and Photophysical Applications
The compound's structural framework is relevant in studying photochemical reactions, providing insights into the formation of products under irradiation. Such studies contribute to understanding the compound's behavior in light-induced processes, beneficial for designing materials with specific optical properties (Shima et al., 1984).
Herbicidal Activity
Research has extended to synthesizing compounds with herbicidal activity, incorporating pyrimidine and thiadiazole rings, indicating the chemical's potential in agricultural applications. These compounds have shown effectiveness against certain plant species, demonstrating the compound's utility in developing new herbicides (Liu & Shi, 2014).
Methodological Innovations in Organic Synthesis
The compound's structural motif is instrumental in exploring new synthetic pathways, such as palladium-catalyzed oxidative cyclization-alkoxycarbonylation reactions. These methodologies are crucial for the synthesis of diverse heterocyclic derivatives, showcasing the compound's role in advancing organic synthesis techniques (Bacchi et al., 2005).
特性
IUPAC Name |
3-(3,6-dimethyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-(2-methoxy-5-methylphenyl)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4/c1-10-5-7-14(24-4)13(9-10)19-15(21)8-6-12-11(2)18-17(23)20(3)16(12)22/h5,7,9H,6,8H2,1-4H3,(H,18,23)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSCRLAPTZPCFDJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CCC2=C(NC(=O)N(C2=O)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
CID 30865547 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

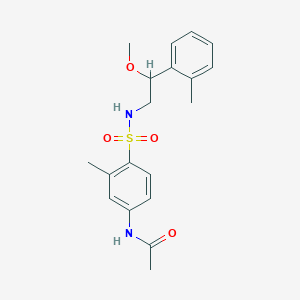
![3-(3-Bromo-5,7-dimethyl-2-oxo-1,2-dihydropyrazolo[1,5-a]pyrimidin-6-yl)propanoic acid](/img/structure/B2775288.png)

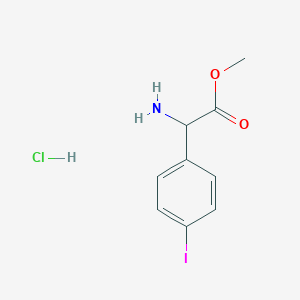
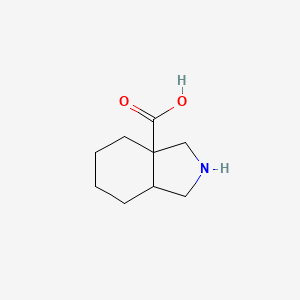
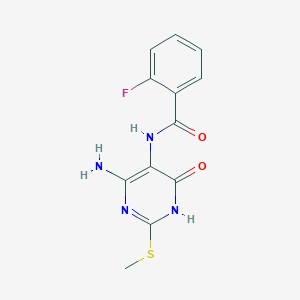
![7-(4-isobutyrylpiperazine-1-carbonyl)-5-isopropyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2775297.png)
![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)sulfonyl-2-thiophen-2-yl-1,3-oxazol-5-amine](/img/structure/B2775300.png)
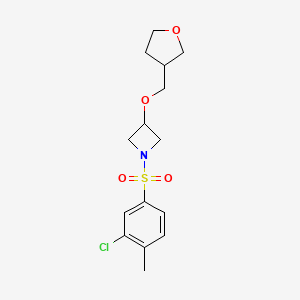
![3-{methyl[(4-methylphenyl)sulfonyl]amino}-N-[4-(propan-2-yl)phenyl]thiophene-2-carboxamide](/img/structure/B2775303.png)
![[(3-Chloro-2-methylphenyl)carbamoyl]methyl 2-chloropyridine-3-carboxylate](/img/structure/B2775305.png)
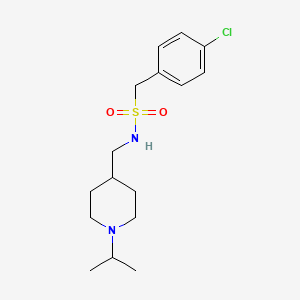
![2-(4-fluorophenyl)-N-(2-methylbenzo[d]thiazol-6-yl)acetamide](/img/structure/B2775307.png)
